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Compound of Interest

Compound Name: 4-Chloro-N-phenylpicolinamide

Cat. No.: B175317

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
4-Chloro-N-phenylpicolinamide (CAS Number: 133928-61-7), a key intermediate in the
synthesis of various agrochemicals and pharmaceuticals. Due to the limited availability of direct
experimental spectra in publicly accessible databases, this guide presents a detailed analysis
based on data from structurally related compounds to predict the spectral properties of the title
compound. The methodologies for spectroscopic analysis are also detailed, providing a
framework for its synthesis and characterization.

Chemical Structure and Properties

o |[UPAC Name: 4-chloro-N-phenylpyridine-2-carboxamide

Synonyms: 4-Chloro-N-phenylpicolinamide

CAS Number: 133928-61-7

Molecular Formula: C12H9sCIN20

Molecular Weight: 232.67 g/mol

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 4-Chloro-N-

phenylpicolinamide, derived from the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 4-Chloro-N-phenylpicolinamide

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~10.0 - 10.5 Singlet (broad) 1H Amide N-H
~8.5-8.7 Doublet 1H Pyridine H-6
~8.2-8.4 Doublet 1H Pyridine H-3
~7.7-7.9 Doublet of doublets 1H Pyridine H-5
~7.6-7.8 Doublet 2H Phenyl H-2', H-6'
~7.3-7.5 Triplet 2H Phenyl H-3', H-5'
~7.1-7.3 Triplet 1H Phenyl H-4'

Table 2: Predicted 13C NMR Spectroscopic Data for 4-Chloro-N-phenylpicolinamide
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Chemical Shift (6, ppm) Assighment
~162 - 164 Carbonyl C=0
~150 - 152 Pyridine C-2
~148 - 150 Pyridine C-6
~145 - 147 Pyridine C-4
~137-139 Phenyl C-1'
~128 - 130 Phenyl C-3', C-5'
~125 - 127 Pyridine C-5
~124 - 126 Phenyl C-4'
~122 - 124 Pyridine C-3
~120- 122 Phenyl C-2', C-6'

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Chloro-N-phenylpicolinamide

Wavenumber (cm—?) Intensity Assignment

~3300 - 3400 Medium, Sharp N-H Stretch (Amide A)
~3050 - 3100 Medium C-H Stretch (Aromatic)
~1660 - 1680 Strong C=0 Stretch (Amide I)
~1580 - 1600 Medium C=C Stretch (Aromatic)
~1520 - 1540 Medium N-H Bend (Amide I1)
~1400 - 1450 Medium C-N Stretch

~1050 - 1100 Strong C-CI Stretch

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Fragmentation for 4-Chloro-N-phenylpicolinamide

mlz lon

[M]* (Molecular ion, with 3>CI/37Cl isotope

232/234 oattern)

139/141 [M - CsHsN]* (Loss of phenylnitrile)
111/113 [CsHsCIN]* (Chloropyridine fragment)
92 [CeHsNH]* (Aniline fragment)

77 [CeHs]* (Phenyl fragment)

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of
4-Chloro-N-phenylpicolinamide, based on established methods for similar compounds.

Synthesis of 4-Chloro-N-phenylpicolinamide

A common method for the synthesis of picolinamides is the coupling of a picolinic acid
derivative with an aniline.

 Activation of 4-Chloropicolinic Acid: To a solution of 4-chloropicolinic acid in an inert solvent
(e.g., dichloromethane or tetrahydrofuran), a coupling agent such as thionyl chloride (SOCIz2)
or a carbodiimide (e.g., DCC or EDC) is added. The reaction is typically stirred at room
temperature until the acid is fully converted to its more reactive form (e.g., acid chloride or
activated ester).

o Amide Bond Formation: Aniline is then added to the reaction mixture, often in the presence
of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct.
The reaction is stirred at room temperature or gently heated until completion, which can be
monitored by thin-layer chromatography (TLC).

o Work-up and Purification: The reaction mixture is washed with aqueous solutions (e.g., dilute
HCI, saturated NaHCOs, and brine) to remove unreacted starting materials and byproducts.
The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSOa), filtered, and the
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solvent is removed under reduced pressure. The crude product is then purified by
recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

 NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a 300, 400, or 500
MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds), with tetramethylsilane (TMS) used as an
internal standard.

» IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR)
spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate
(e.g., NaCl or KBr).

e Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such
as electron ionization (EI) for fragmentation patterns or electrospray ionization (ESI) for
accurate mass determination (HRMS).

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of
4-Chloro-N-phenylpicolinamide.
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Caption: General synthetic workflow for 4-Chloro-N-phenylpicolinamide.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b175317?utm_src=pdf-body
https://www.benchchem.com/product/b175317?utm_src=pdf-body-img
https://www.benchchem.com/product/b175317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic¢ Analysis

IR Spectroscopy

Data Inte vrpretation
Structure Confirmation
&
Data Tabulation

Click to download full resolution via product page

Caption: Logical workflow for spectroscopic characterization.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 4-Chloro-N-
phenylpicolinamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175317#4-chloro-n-phenylpicolinamide-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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